3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

Catalog No.
S947486
CAS No.
2098091-47-3
M.F
C10H20F2N2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-am...

CAS Number

2098091-47-3

Product Name

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine

IUPAC Name

3-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C10H20F2N2/c1-10(11,12)9-3-7-14(8-4-9)6-2-5-13/h9H,2-8,13H2,1H3

InChI Key

FMLNJSMHLLPDKK-UHFFFAOYSA-N

SMILES

CC(C1CCN(CC1)CCCN)(F)F

Canonical SMILES

CC(C1CCN(CC1)CCCN)(F)F

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound characterized by the molecular formula C10H20F2N2C_{10}H_{20}F_{2}N_{2} and a molecular weight of 206.28 g/mol. This compound features a piperidine ring that is substituted with a difluoroethyl group and a propan-1-amine chain. The presence of the difluoroethyl group is notable for its potential to influence the compound's biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions.

These reactions are facilitated by organic solvents and controlled temperatures, often requiring specific catalysts to achieve desired transformations.

The biological activity of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is significant due to its interactions with various biological systems. Piperidine derivatives, including this compound, have demonstrated potential in:

  • Anticancer Activity: Exhibiting cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties: Showing effectiveness against various microbial strains.
  • Analgesic Effects: Providing pain relief in experimental models.
  • Anti-inflammatory Activity: Reducing inflammation in biological assays.
  • Antipsychotic Effects: Potentially modulating neurotransmitter systems relevant to psychiatric disorders.

The specific mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve modulation of cell signaling pathways and interaction with specific receptors or enzymes.

The synthesis of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available piperidine and 1,1-difluoroethane.
  • Reaction Conditions: Piperidine is reacted with 1,1-difluoroethane in the presence of a base and solvent to introduce the difluoroethyl group.
  • Chain Extension: The resulting intermediate is subjected to a chain extension reaction using appropriate reagents to introduce the propan-1-amine chain.

Optimization techniques may be employed for industrial production to enhance yield and purity, including the use of continuous flow reactors.

3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine has several applications in:

  • Medicinal Chemistry: It serves as a pharmacophore in developing new therapeutic agents targeting neurological disorders.
  • Biological Studies: Used in assays to evaluate its effects on cellular pathways and its bioactive potential.
  • Industrial

Interaction studies involving 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine focus on its binding affinity to various receptors and enzymes. These studies aim to elucidate how the compound modulates biological activity at the molecular level. Understanding these interactions could lead to insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine. Here are some notable examples:

Compound NameStructureKey Differences
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-oneContains a chloro group instead of an amineExhibits different reactivity due to the presence of a carbonyl group
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)butan-1-oneSimilar structure but incorporates a butanone groupAlters potential applications in drug synthesis
2-Chloro-N-(4-(difluoromethyl)piperidinyl)acetamideContains an acetamide functional groupMay exhibit different biological activities compared to propanamine derivatives

These compounds highlight the uniqueness of 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amines' structure and its potential implications for medicinal chemistry and pharmacology. Each compound's distinct functional groups influence their reactivity and biological properties, making comparative studies essential for understanding their respective roles in drug development.

XLogP3

1.5

Dates

Last modified: 08-16-2023

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